molecular formula C57H59N9O10SSi B12364621 Bop-JF646

Bop-JF646

Cat. No.: B12364621
M. Wt: 1090.3 g/mol
InChI Key: NHBQNNGTILNQPL-HXFFEZBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bop-JF646 is a fluorescent dual α9β1/α4β1 integrin inhibitor. It is a conjugate of BOP and Janelia Fluor 646, designed to fluoresce only when bound to integrins, making it useful for no-wash experiments. This compound is known for its photostability and brightness, which allows for live cell tracking of integrin receptors over long periods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bop-JF646 is synthesized by conjugating BOP (Cat. No. 6047) with Janelia Fluor 646 (Cat. No. 6148). The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. the general process involves the formation of a stable bond between the BOP and Janelia Fluor 646 molecules under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bop-JF646 primarily undergoes binding reactions with integrins. It does not typically participate in oxidation, reduction, or substitution reactions under normal experimental conditions.

Common Reagents and Conditions

The primary reagents involved in the use of this compound are integrins, which it binds to selectively. The conditions for these reactions are typically physiological, such as those found in cell culture environments.

Major Products Formed

The major product formed from the reaction of this compound with integrins is a fluorescent complex that can be detected using various imaging techniques .

Scientific Research Applications

Bop-JF646 has a wide range of applications in scientific research:

Mechanism of Action

Bop-JF646 exerts its effects by binding to α9β1 and α4β1 integrins. Once bound, the compound fluoresces, allowing researchers to visualize and track integrin receptors in live cells. The fluorescence is due to the excitation of the Janelia Fluor 646 component, which emits light at a specific wavelength when excited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual integrin inhibition and its specific fluorescence properties, which make it exceptionally useful for live cell imaging and long-term tracking of integrin receptors. Its photostability and brightness set it apart from other similar compounds .

Properties

Molecular Formula

C57H59N9O10SSi

Molecular Weight

1090.3 g/mol

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylcarbamoyl]benzoate

InChI

InChI=1S/C57H59N9O10SSi/c1-78(2)50-31-39(62-24-8-25-62)15-20-45(50)52(46-21-16-40(32-51(46)78)63-26-9-27-63)47-29-37(14-19-44(47)55(69)70)53(67)58-33-38-34-65(61-60-38)41-30-49(66(35-41)77(74,75)43-10-4-3-5-11-43)54(68)59-48(56(71)72)28-36-12-17-42(18-13-36)76-57(73)64-22-6-7-23-64/h3-5,10-21,29,31-32,34,41,48-49H,6-9,22-28,30,33,35H2,1-2H3,(H3-,58,59,67,68,69,70,71,72)/t41-,48+,49+/m1/s1

InChI Key

NHBQNNGTILNQPL-HXFFEZBUSA-N

Isomeric SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)[C@@H]8C[C@H](N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)C8CC(N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)NC(CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C

Origin of Product

United States

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